(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate
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Overview
Description
“(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate” is a chemical compound with the CAS Number: 1173807-85-6 and a linear formula of C8H13NO2 . It is used in pharmaceutical testing .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C8H13NO2 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis in Medicinal Chemistry
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate is a key intermediate in the synthesis of potent hepatitis C virus (HCV) NS3 protease inhibitors. It is a valuable compound in medicinal chemistry due to its role in creating highly specific and effective drugs for treating HCV. Research has focused on developing concise, asymmetric synthesis methods for this compound to enhance its availability for pharmaceutical applications. For instance, Lou et al. (2013) detailed a robust and efficient synthesis process for this compound, highlighting its critical role in HCV drug development (Lou et al., 2013).
Biocatalytic Approaches
Biocatalysis has been explored as a method for producing this compound. Kawabata et al. (2021) developed an enzymatic method using modified esterase from Bacillus subtilis for the asymmetric synthesis of this compound, demonstrating a potential for industrial-scale production (Kawabata et al., 2021).
Enzymatic Hydrolysis and Resolution
The use of bacterial strains for enzymatic hydrolysis has been studied to create high enantioselectivity in the production of this compound. Zhu et al. (2018) identified Sphingomonas aquatilis as an effective biocatalyst for this purpose (Zhu et al., 2018).
Overview of Synthetic Approaches
Sato et al. (2016) provided a comprehensive overview of various methods developed for the preparation of this compound, discussing biocatalytic, catalytic, and stoichiometric approaches. This work emphasized the compound's pharmaceutical significance and the need for efficient synthetic strategies (Sato et al., 2016).
Involvement in Ethylene Biosynthesis in Plants
Research by Hoffman et al. (1982) and McKeon & Yang (2004) explored the role of similar compounds in the ethylene biosynthesis pathway in plants, providing insight into the biochemical processes involving cyclopropane derivatives (Hoffman et al., 1982); (McKeon & Yang, 2004).
Mechanism of Action
Target of Action
The primary targets of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate are currently unknown. This compound is of high pharmaceutical importance , suggesting it may interact with biological targets to exert therapeutic effects.
Mode of Action
It’s known that the compound is synthesized through a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (ii) complex . .
Biochemical Pathways
Given the compound’s pharmaceutical importance , it is likely to influence key biochemical pathways, but specific pathways and their downstream effects are currently unknown.
Result of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate involves the reaction of ethyl diazoacetate with vinylmagnesium bromide to form (1R,2S)-ethyl 2-vinylcyclopropanecarboxylate. This intermediate is then reacted with ammonia to form (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, which is subsequently treated with sulfuric acid to form the hemisulfate salt.", "Starting Materials": [ "Ethyl diazoacetate", "Vinylmagnesium bromide", "Ammonia", "Sulfuric acid" ], "Reaction": [ "Step 1: Ethyl diazoacetate is reacted with vinylmagnesium bromide in an ether solvent to form (1R,2S)-ethyl 2-vinylcyclopropanecarboxylate.", "Step 2: (1R,2S)-ethyl 2-vinylcyclopropanecarboxylate is reacted with ammonia in an alcohol solvent to form (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate.", "Step 3: (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate is treated with sulfuric acid to form the hemisulfate salt." ] } | |
CAS No. |
1173807-85-6 |
Molecular Formula |
C8H15NO6S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;sulfuric acid |
InChI |
InChI=1S/C8H13NO2.H2O4S/c1-3-6-5-8(6,9)7(10)11-4-2;1-5(2,3)4/h3,6H,1,4-5,9H2,2H3;(H2,1,2,3,4)/t6-,8-;/m1./s1 |
InChI Key |
IRSDSHMMOLKACP-CIRBGYJCSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@H]1C=C)N.OS(=O)(=O)O |
SMILES |
CCOC(=O)C1(CC1C=C)N.CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O |
1173807-85-6 | |
Pictograms |
Flammable; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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